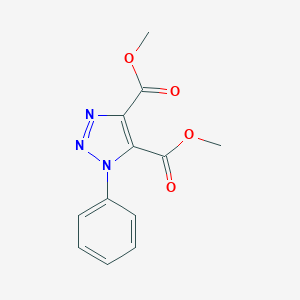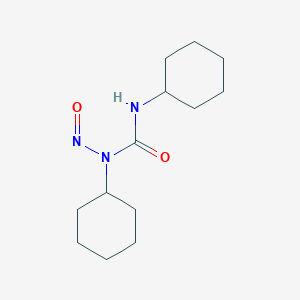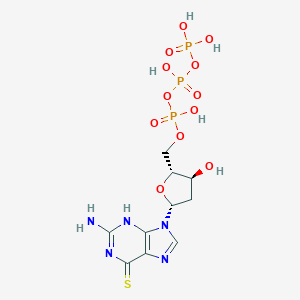
4-(Cyclooctylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclooctylamino)pyridine-3-sulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism Of Action
4-(Cyclooctylamino)pyridine-3-sulfonamide selectively inhibits JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-(Cyclooctylamino)pyridine-3-sulfonamide blocks the downstream signaling of these cytokines, leading to a reduction in the activation and proliferation of T cells and other immune cells.
Biochemical And Physiological Effects
4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to reduce the levels of several cytokines, including IL-2, IL-4, and interferon-gamma (IFN-gamma), in both animal models and human studies. This reduction in cytokine levels leads to a decrease in T cell activation and proliferation, which is thought to be the primary mechanism by which 4-(Cyclooctylamino)pyridine-3-sulfonamide exerts its therapeutic effects. In addition, 4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to reduce the severity of inflammation in animal models of autoimmune disease.
Advantages And Limitations For Lab Experiments
4-(Cyclooctylamino)pyridine-3-sulfonamide has several advantages for use in lab experiments. It is highly selective for JAK3, which reduces the risk of off-target effects. It is also a potent inhibitor of JAK3, with an IC50 of approximately 10 nM. However, 4-(Cyclooctylamino)pyridine-3-sulfonamide has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, the synthesis of 4-(Cyclooctylamino)pyridine-3-sulfonamide is complex, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for research on 4-(Cyclooctylamino)pyridine-3-sulfonamide. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential use of 4-(Cyclooctylamino)pyridine-3-sulfonamide in combination with other drugs for the treatment of autoimmune diseases. Finally, the long-term safety and efficacy of 4-(Cyclooctylamino)pyridine-3-sulfonamide in humans needs to be further investigated.
Synthesis Methods
The synthesis of 4-(Cyclooctylamino)pyridine-3-sulfonamide involves several steps, starting from the reaction of 4-chloro-3-nitropyridine with cyclooctylamine to yield 4-(cyclooctylamino)pyridine. The resulting compound is then reacted with sodium sulfite to form 4-(cyclooctylamino)pyridine-3-sulfonic acid. Finally, the sulfonic acid is converted to the sulfonamide by reaction with ammonia or an amine. The overall yield of this process is approximately 20%.
Scientific Research Applications
4-(Cyclooctylamino)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing organ transplant rejection. In addition, 4-(Cyclooctylamino)pyridine-3-sulfonamide has been shown to have anti-tumor activity in preclinical studies.
properties
CAS RN |
76287-10-0 |
|---|---|
Product Name |
4-(Cyclooctylamino)pyridine-3-sulfonamide |
Molecular Formula |
C13H21N3O2S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
4-(cyclooctylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c14-19(17,18)13-10-15-9-8-12(13)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,15,16)(H2,14,17,18) |
InChI Key |
GDFSJCBENRQYAV-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Canonical SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



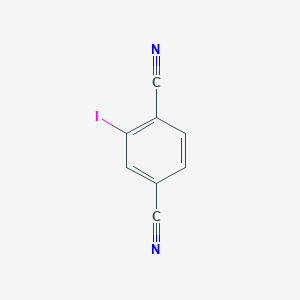
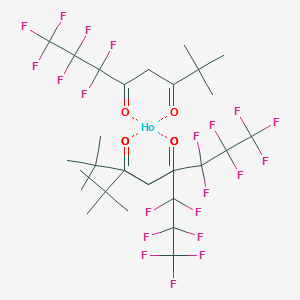
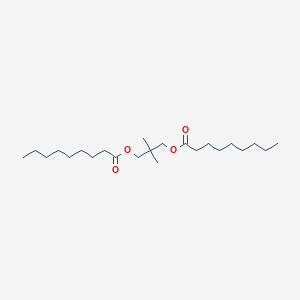
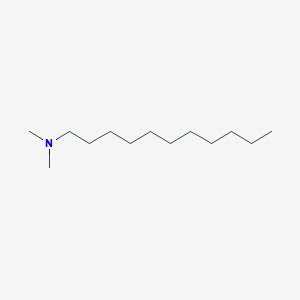
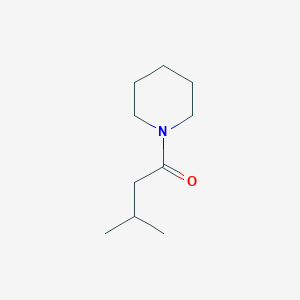
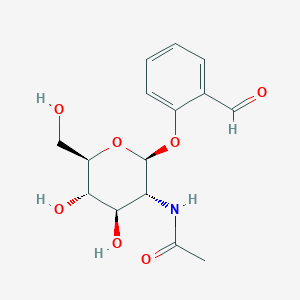
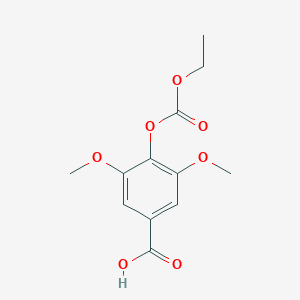
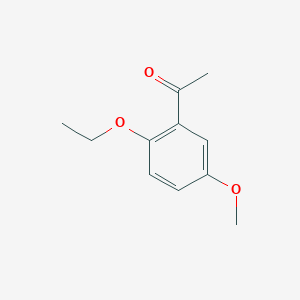
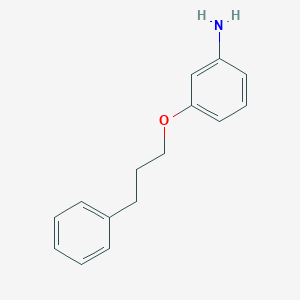
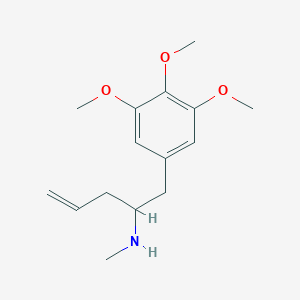
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
